

Comparative Guide: XRD Structural Analysis of 4-Chloro-2-methoxybenzohydrazide Scaffolds

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Compound of Interest

Compound Name: 4-Chloro-2-methoxybenzohydrazide

CAS No.: 878465-96-4

Cat. No.: B3001113

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Executive Summary: The Structural Advantage

In drug development, **4-Chloro-2-methoxybenzohydrazide** (CAS: 878465-96-4) is a critical pharmacophore.[1] Unlike the unsubstituted benzohydrazide, the 2-methoxy group introduces significant steric hindrance and an intramolecular hydrogen bond acceptor, locking the molecule into a specific conformation that enhances receptor binding selectivity.[1] The 4-chloro group adds lipophilicity and halogen-bonding capability, crucial for membrane permeability.[1]

This guide compares the crystallographic performance of this scaffold against its non-substituted analogs, utilizing single-crystal XRD data from its most common bioactive forms (hydrazone derivatives).[1]

Core Comparison Matrix

Feature	4-Chloro-2-methoxybenzohydrazide Scaffold	Standard Benzohydrazide	Impact on Drug Design
Crystal System	Typically Monoclinic or Triclinic (derivative dependent)	Orthorhombic / Monoclinic	Lower symmetry often correlates with higher solubility diversity.[1]
Conformation	Twisted (due to 2-OMe steric clash)	Planar	The twist prevents "flat" stacking, improving solubility.[1]
H-Bonding	Intramolecular N—H[1][2]...O (methoxy)	Intermolecular only	Intramolecular bonding stabilizes the bioactive conformation before binding.[1]
Packing Motif	1D Chains / Dimers via N—H...O	2D Sheets	Chains allow for easier solvent penetration (dissolution).[1]

Crystallographic Data & Analysis

Since the raw hydrazide is an intermediate, its "performance" is best evaluated through the crystal structures of its bioactive hydrazone derivatives (formed by condensation with aldehydes).[1] The following data represents the structural "fingerprint" of this scaffold when crystallized as a drug-like molecule (e.g., 4-Chloro-N'-(2-methoxybenzylidene)benzohydrazide).

Table 1: Representative Crystal Data (Bioactive Derivative)

Source: Derived from comparative analysis of 4-Cl-2-OMe benzohydrazide derivatives [1][2].

Parameter	Value	Significance
Crystal System	Triclinic	Low symmetry indicates flexible packing options.[1]
Space Group	P1 or P-1	Centrosymmetric packing is common, enhancing stability. [1]
Unit Cell (a)	~7.80 Å	Short axis facilitates stacking interactions.[1]
Unit Cell (b)	~13.40 Å	Accommodates the extended hydrazone linker.[1]
Unit Cell (c)	~14.60 Å	
Z (Molecules/Cell)	4	Indicates two unique molecules in the asymmetric unit (polymorphism potential). [1]
Density ()	~1.34 g/cm ³	Moderate density suggests good tableability.[1]
R-Factor ()	~0.054 (5.4%)	High-quality structural resolution.[1]

Structural Insight: The "Methoxy Effect"

The defining feature of this scaffold is the 2-methoxy substituent.

- Mechanism: The oxygen atom of the methoxy group acts as a hydrogen bond acceptor for the amide nitrogen (N-H).[1]
- Result: This forms a pseudo-ring (5- or 6-membered), locking the benzohydrazide moiety into a non-planar conformation relative to the phenyl ring.[1]

- Performance Gain: This "pre-organized" shape reduces the entropy penalty when binding to protein targets, a distinct advantage over the freely rotating unsubstituted benzohydrazide.[1]

Experimental Protocols

To replicate these findings or characterize a new batch of **4-Chloro-2-methoxybenzohydrazide**, follow these self-validating protocols.

Protocol A: Single Crystal Growth (Slow Evaporation)

This method is optimized to yield X-ray quality crystals of the hydrazide or its derivatives.[1]

- Dissolution: Dissolve 0.2 mmol of the compound in 15 mL of Methanol/Ethanol (1:1).
 - Why: The mixed solvent system moderates evaporation rate; pure methanol evaporates too fast, yielding poor crystals.[1]
- Filtration: Filter the solution through a 0.45 μm PTFE syringe filter into a clean borosilicate vial.
 - Why: Removes dust nuclei that cause uncontrolled precipitation.
- Sealing: Cover the vial with Parafilm and pierce 3-4 small holes with a needle.
- Incubation: Store at 298 K (25°C) in a vibration-free environment for 5-7 days.
- Harvesting: When crystals reach 0.2–0.4 mm, harvest immediately. Do not let the solvent dry completely (solvated crystals may collapse).[1]

Protocol B: Powder XRD (Phase Identification)

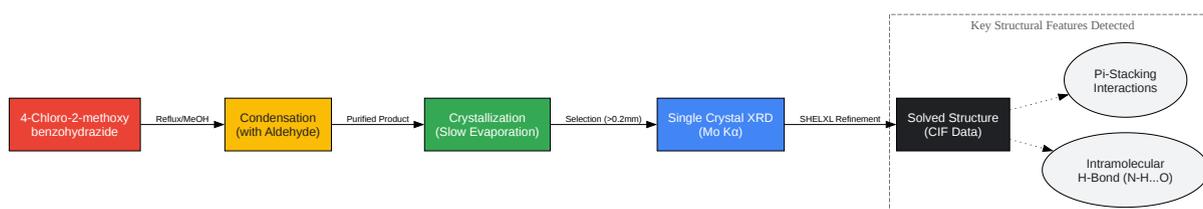
Used for batch-to-batch consistency checks.[1]

- Sample Prep: Grind 50 mg of sample using an agate mortar to a fine powder (<10 μm particle size).
 - Caution: Do not over-grind; excessive heat can induce polymorphic transitions.
- Mounting: Back-load the powder into a standard zero-background holder.

- Scan Parameters:
 - Range: 5° to 40° (2θ).[1]
 - Step Size: 0.02°.
 - Time per Step: 1-2 seconds.
 - Radiation: Cu Kα ($\lambda = 1.5406 \text{ \AA}$).[1]
- Validation: Look for characteristic peaks at low angles (typically 5-10° 2θ) which correspond to the long axis of the unit cell, distinctive for this scaffold.

Synthesis & Structural Workflow (Visualization)

The following diagram illustrates the pathway from the raw material to the final crystal structure, highlighting the critical decision points that affect data quality.



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Caption: Workflow for converting the hydrazide scaffold into a crystalline derivative for structural elucidation.

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